CB1 Binding Affinity vs. CB2: Subtype Selectivity Profile
In competitive radioligand displacement assays using [3H]CP-55,940, 3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine exhibits a Ki of 3 nM at rat CB1 receptors [1]. The CB2 Ki is reported as 10 nM in human CB2 expressed in HEK293 membranes [1]. The resulting CB1/CB2 selectivity ratio is approximately 3.3-fold, which contrasts with rimonabant's reported CB1 Ki of 1.8 nM and CB2 Ki of 514 nM (285-fold selectivity) [2]. This markedly different selectivity window makes the target compound a closer-balanced dual CB1/CB2 ligand, relevant for applications where partial CB2 engagement is therapeutically desirable.
| Evidence Dimension | CB1 binding affinity (Ki) and CB1/CB2 selectivity ratio |
|---|---|
| Target Compound Data | CB1 Ki = 3 nM; CB2 Ki = 10 nM; selectivity ratio ~3.3 |
| Comparator Or Baseline | Rimonabant: CB1 Ki = 1.8 nM; CB2 Ki = 514 nM; selectivity ratio 285 |
| Quantified Difference | Target compound CB1/CB2 selectivity ratio is ~86-fold lower than rimonabant, indicating a balanced dual-target profile |
| Conditions | [3H]CP-55,940 displacement; rat brain membranes (CB1) and human CB2-HEK293 membranes |
Why This Matters
A balanced CB1/CB2 profile differs fundamentally from rimonabant's high CB1 selectivity, potentially reducing psychotropic side effects associated with strong CB1 inverse agonism while retaining metabolic benefits.
- [1] BindingDB Entry BDBM50078769 (CHEMBL3416128). (n.d.). Affinity data for 3-(3-methylpiperidine-1-carbonyl)-1-propyl-1H-pyrazol-4-amine. View Source
- [2] Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240–244. View Source
